molecular formula C8H7N3O2 B2665311 7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid CAS No. 1020034-40-5

7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid

Cat. No.: B2665311
CAS No.: 1020034-40-5
M. Wt: 177.163
InChI Key: NUPHOHVAZPCLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS 1020034-40-5) is a high-purity heterocyclic building block intended for research and development applications, particularly in medicinal chemistry. This compound has a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol . The imidazo[1,2-a]pyrimidine scaffold is a fused nitrogen-bridged heterocyclic structure of significant interest in pharmaceutical research . Compounds featuring this core structure have been investigated for a wide spectrum of pharmacological activities, which suggests its value as a versatile intermediate in drug discovery . Literature indicates that derivatives of this chemical class have demonstrated potential anti-inflammatory properties and have been studied as key scaffolds in the development of novel antiviral agents, with some showing promising binding affinity in molecular docking studies against viral entrance proteins . Researchers can utilize this carboxylic acid derivative as a critical precursor for the synthesis of more complex molecules, such as amides and Schiff bases, for biological evaluation . The product is provided with a guaranteed purity of not less than 98% . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not suitable for human or veterinary use.

Properties

IUPAC Name

7-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-11-6(7(12)13)4-9-8(11)10-5/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPHOHVAZPCLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(N2C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid can be achieved through various synthetic routes. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 7-methylimidazo[1,2-A]pyrimidine-3-carboxylic acid derivatives has been explored extensively. Researchers have developed various synthetic routes to enhance the compound's pharmacological properties. For instance, Zhou et al. reported the synthesis of imidazo[1,2-a]pyrimidine derivatives that exhibit anti-inflammatory activity by modifying the carboxylic acid group to improve efficacy against inflammatory responses in vitro .

Table 1: Synthetic Methods for this compound Derivatives

MethodologyKey Findings
Peptide CouplingEffective for synthesizing amides with enhanced activity .
High-Throughput ScreeningIdentified potent inhibitors for multidrug-resistant tuberculosis .
Molecular DockingRevealed potential antimicrobial activity against Pseudomonas aeruginosa .

Biological Activities

This compound has shown promising biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, derivatives of this compound were evaluated for their antibacterial properties using agar diffusion methods. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, particularly showing significant inhibition against Pseudomonas aeruginosa .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been demonstrated through in vitro assays where it inhibited leukocyte functions. This suggests a mechanism that could be beneficial in treating inflammatory diseases .

Therapeutic Applications

The therapeutic applications of this compound are expanding as research continues to uncover its potential.

Cancer Treatment

Studies have indicated that certain derivatives exhibit notable cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism appears to involve the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents .

Neurological Disorders

Research has also pointed towards the potential use of imidazo[1,2-a]pyrimidines as ligands for GABA receptors, which are crucial in the treatment of anxiety disorders. This functional selectivity could lead to the development of new anxiolytic medications with fewer side effects compared to current therapies .

Computational Studies and Future Directions

Computational studies using molecular docking techniques have provided insights into how this compound interacts with biological targets. These studies suggest that modifications to the structure can enhance binding affinity and selectivity for specific receptors or enzymes involved in disease processes .

Table 2: Summary of Biological Activities and Therapeutic Applications

Activity TypeTarget Diseases/ConditionsFindings
AntimicrobialBacterial infectionsEffective against Pseudomonas aeruginosa .
Anti-inflammatoryInflammatory diseasesInhibits leukocyte function .
AnticancerBreast and prostate cancerInduces apoptosis in cancer cell lines .
NeurologicalAnxiety disordersPotential GABA receptor ligands .

Mechanism of Action

The mechanism of action of 7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Imidazo-Fused Carboxylic Acids

Compound Name Molecular Formula Substituent Positions Molecular Mass (g/mol) Key Features
This compound C₉H₈N₂O₂ 7-CH₃, 3-COOH 176.18 Pyrimidine core; moderate lipophilicity; antitumor potential
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid C₉H₈N₂O₂ 7-CH₃, 2-COOH 176.18 Pyridine core; altered electronic distribution; distinct pharmacological activity
2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid C₈H₇N₃O₂ 2-CH₃, 3-COOH 177.16 Methyl at 2-position; enhanced hydrogen bonding; anti-inflammatory activity
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid C₉H₅F₃N₂O₂ 7-CF₃, 3-COOH 230.14 Increased lipophilicity and metabolic stability; higher molecular weight
6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid C₇H₄BrN₃O₂ 6-Br, 3-COOH 242.03 Bromine enhances electrophilicity; potential for cross-coupling reactions
7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid C₉H₅BrN₂O₃ 7-Br, 3-COOH, 4-O 283.04 Ketone at 4-position; altered solubility and reactivity

Metabolic and Pharmacokinetic Considerations

  • Lipophilicity : The trifluoromethyl group in 7-(trifluoromethyl) derivatives increases logP values, enhancing blood-brain barrier penetration but risking hepatotoxicity .
  • Solubility: 4-Oxo derivatives (e.g., 7-bromo-4-oxo analogs) exhibit improved aqueous solubility due to ketone hydration, beneficial for intravenous formulations .

Biological Activity

7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid (7-Me-IMP) is a heterocyclic compound characterized by a fused imidazole and pyrimidine ring system, with a carboxylic acid functional group at the 3-position of the pyrimidine ring. This structural configuration contributes to its diverse biological activities and potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C8_{8}H8_{8}N4_{4}O2_{2}
  • Molecular Weight : Approximately 177.16 g/mol
  • Structure : The compound features a methyl group at the 7-position of the imidazole ring, which influences its reactivity and biological interactions.

Biological Activities

Research has highlighted several significant biological activities associated with 7-Me-IMP:

  • Antimicrobial Activity :
    • Studies have shown that 7-Me-IMP exhibits potent antibacterial properties. For instance, it has demonstrated effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strain .
    • In vivo studies indicated a reduction in bacterial load by 90%, 99%, and 99.9% when treated with doses of 0.4, 2.0, and 10.0 mg/kg respectively over four weeks.
  • Anticancer Potential :
    • The compound has been investigated for its anticancer properties, particularly against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. Some derivatives of imidazo[1,2-a]pyrimidines have shown significant cytotoxicity while maintaining low toxicity against normal cells .
  • Anti-inflammatory Effects :
    • Research indicates that imidazo[1,2-a]pyrimidine derivatives possess anti-inflammatory properties. For example, compounds derived from this class have been tested for their effects on leukocyte functions and inflammatory responses in animal models .
  • Enzyme Inhibition :
    • The mechanism of action includes binding to specific enzymes and receptors, potentially modulating their activity and influencing various biochemical pathways such as signal transduction and gene expression.

The biological activity of 7-Me-IMP is largely attributed to its ability to interact with biological macromolecules:

  • Molecular Targets : It can bind to various proteins, including enzymes involved in metabolic pathways.
  • Pathways Influenced : The compound may affect pathways related to inflammation, cancer progression, and microbial resistance.

Case Studies

Several studies have explored the effects of 7-Me-IMP and its derivatives:

  • Study on Antimicrobial Activity : A high-throughput screening approach identified several imidazo[1,2-a]pyridine analogues as potent inhibitors against Mtb. These compounds exhibited promising MIC values and were further evaluated in animal models .
  • Cancer Cell Line Studies : In vitro assays demonstrated that certain derivatives showed high cytotoxicity against breast cancer cell lines while being non-toxic to normal cells, indicating a potential therapeutic window for cancer treatment .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to 7-Me-IMP:

Compound NameBiological ActivityMIC (μM)Notes
This compoundAntimicrobial0.03 - 5.0Effective against MDR-TB
Imidazo[1,2-a]pyrimidine derivativeAnticancerVariesSignificant cytotoxicity against MCF-7
Other imidazo derivativesAnti-inflammatoryNot specifiedModulates leukocyte function

Q & A

Q. What spectroscopic techniques are recommended for characterizing 7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid, and how should data be interpreted?

Methodological Answer: Characterization typically involves 1H/13C NMR, IR spectroscopy, and mass spectrometry . For NMR analysis, focus on the imidazo-pyrimidine core: the methyl group at position 7 appears as a singlet (~δ 2.5–3.0 ppm), while the carboxylic acid proton (if present) may show broad peaks. IR confirms the carboxylic acid group via a strong O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹). Compare spectral data with structurally similar compounds (e.g., imidazo[1,2-a]pyridine derivatives) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of fine particles.
  • Waste Disposal: Segregate acidic waste and neutralize before disposal. Partner with certified hazardous waste services for environmentally safe processing .

Q. How can this compound be synthesized via hydrolysis of its ester precursor?

Methodological Answer: Step 1: Start with ethyl 7-methylimidazo[1,2-a]pyrimidine-3-carboxylate (CAS 67625-40-5). Step 2: Hydrolyze under acidic (e.g., HCl, reflux) or basic (e.g., NaOH, aqueous ethanol) conditions. Step 3: Purify via recrystallization (e.g., using ethanol/water) and confirm purity by HPLC (>98%). Optimize reaction time and temperature to minimize side products .

Q. What are common synthetic routes to imidazo[1,2-a]pyrimidine derivatives?

Methodological Answer:

  • Cyclocondensation: React 2-aminopyrimidine with α-haloketones or α,β-unsaturated carbonyl compounds.
  • Palladium-Catalyzed Cross-Coupling: Introduce substituents (e.g., methyl groups) using Suzuki-Miyaura reactions.
  • Post-Functionalization: Convert aldehydes (e.g., 7-methylimidazo[1,2-a]pyrimidine-3-carbaldehyde) to carboxylic acids via oxidation (KMnO4, CrO3) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in derivatization reactions?

Methodological Answer: Use density functional theory (DFT) to model electron density and reactive sites. For example:

  • Calculate Fukui indices to identify nucleophilic/electrophilic regions.
  • Simulate reaction pathways for amidation or esterification using software like Gaussian or ORCA. Validate predictions with experimental kinetic studies .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

  • Process Control: Monitor intermediate purity using inline PAT (Process Analytical Technology) tools.
  • Catalyst Screening: Test Pd/C, Ni, or enzyme-catalyzed steps for cross-coupling reactions.
  • Solvent Optimization: Use DMF or THF for solubility, and switch to greener solvents (e.g., cyclopentyl methyl ether) in later steps .

Q. How to design bioactivity assays for evaluating its enzyme inhibition potential?

Methodological Answer:

  • Target Selection: Prioritize enzymes like phosphodiesterases (PDEs) based on structural similarity to known inhibitors.
  • Assay Design: Use fluorescence-based assays (e.g., cAMP/cGMP hydrolysis monitoring) or SPR (Surface Plasmon Resonance) for binding affinity studies.
  • SAR Analysis: Synthesize analogs (e.g., sulfonamide or amide derivatives) to correlate substituents with IC50 values .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Heterogeneity Control: Implement continuous flow reactors for consistent mixing and temperature.
  • Byproduct Management: Use membrane separation (nanofiltration) or chromatography (preparative HPLC) for purification.
  • Quality Metrics: Define critical quality attributes (CQAs) like particle size distribution and polymorphic stability .

Q. How to resolve contradictions in spectral data during structure elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-carbon couplings.
  • X-ray Crystallography: Confirm absolute configuration for chiral centers.
  • Comparative Analysis: Cross-reference with databases (e.g., Cambridge Structural Database) for imidazo-pyrimidine analogs .

Q. Can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer:

  • Ligand Design: Functionalize the carboxylic acid group to coordinate with metals (e.g., Cu, Zn).
  • MOF Synthesis: Use solvothermal methods with dimethylformamide (DMF) as a solvent.
  • Catalytic Testing: Evaluate MOFs in reactions like CO2 reduction or asymmetric catalysis, tracking turnover frequency (TOF) and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.